Metavert

Description

Structure

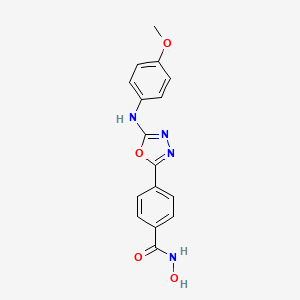

2D Structure

3D Structure

Properties

CAS No. |

1841125-91-4 |

|---|---|

Molecular Formula |

C16H14N4O4 |

Molecular Weight |

326.31 g/mol |

IUPAC Name |

N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H14N4O4/c1-23-13-8-6-12(7-9-13)17-16-19-18-15(24-16)11-4-2-10(3-5-11)14(21)20-22/h2-9,22H,1H3,(H,17,19)(H,20,21) |

InChI Key |

TWABKXHHSQCZPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Metavert's Dual-Pronged Assault on Pancreatic Cancer: A Technical Whitepaper

For Immediate Release to the Scientific Community

Los Angeles, CA – The novel small molecule inhibitor, Metavert, has demonstrated significant preclinical efficacy in pancreatic ductal adenocarcinoma (PDAC), a malignancy with a notoriously poor prognosis. This document provides an in-depth technical overview of this compound's mechanism of action, summarizing key quantitative data from pivotal studies and detailing the experimental protocols utilized. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against pancreatic cancer.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound is a first-in-class dual inhibitor, concurrently targeting two critical pathways implicated in pancreatic cancer progression: Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs).[1][2] GSK3β is overexpressed in PDAC and promotes cancer cell proliferation and resistance to apoptosis, while HDACs are involved in epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[3][4] By inhibiting both, this compound orchestrates a multi-faceted attack on PDAC cells, leading to apoptosis, reduced cell migration, and a reversal of chemotherapy resistance.[1][5]

Signaling Pathways Targeted by this compound

This compound's dual inhibitory action disrupts multiple downstream signaling cascades crucial for PDAC survival and progression. The primary targets, GSK3β and HDAC, are central nodes in pathways that regulate gene transcription, cell cycle, and apoptosis.

Caption: Dual inhibition of GSK3β and HDAC by this compound.

Quantitative Analysis of Preclinical Efficacy

This compound has demonstrated potent anti-cancer effects across a range of preclinical models, including PDAC cell lines, patient-derived circulating tumor cells (CTCs), and genetically engineered mouse models (KPC mice).

| Model System | Metric | Result | Reference |

| PDAC Cell Lines (BxPC3, MIA PaCa-2, HPAF-II) | IC50 | 300 nM - 1 µM | [1] |

| KPC Mice | Increase in Survival | ~50% | [4] |

| KPC Mice | Metastasis Prevention | 100% reduction (from 29% in controls to 0% in treated) | [4] |

| Human PDAC Organoids (hPDOs) | Synergy with Chemotherapy | Synergistic with gemcitabine (B846), irinotecan, 5FU, oxaliplatin, and paclitaxel (B517696) | [6] |

| PDAC Cell Lines | Sensitization to Chemotherapy | Increased killing of drug-resistant PDAC cells by paclitaxel and gemcitabine | [1][3] |

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate this compound's mechanism of action.

Cell Viability and Apoptosis Assays

-

Cell Lines: Human PDAC cell lines (MIA PaCa-2, Bx-PC3, HPAF-II) and a non-cancerous human pancreatic ductal epithelial cell line (HPDE6) were used.

-

Treatment: Cells were incubated with varying concentrations of this compound, with or without chemotherapeutic agents (paclitaxel or gemcitabine).

-

Viability Assay: Cell survival was measured using standard assays such as MTT or CellTiter-Glo.

-

Apoptosis Analysis: Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

Caption: Workflow for cell viability and apoptosis assays.

In Vivo Efficacy in KPC Mouse Model

-

Animal Model: KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdxcre (KPC) mice, which spontaneously develop pancreatic cancer that closely mimics the human disease.

-

Treatment Regimen: At two months of age, KPC mice were intraperitoneally injected with this compound (5 mg/kg) three times per week.

-

Endpoints: Survival was monitored, and upon necropsy, the number of metastases was determined. Pancreatic tissues were analyzed by immunohistochemistry for tumor grade, fibrosis, and inflammation.

Human Pancreatic Ductal Adenocarcinoma Organoid (hPDO) Studies

-

Organoid Generation: 36 hPDOs were established from patient tumor tissue obtained during surgical resection or from metastatic biopsies.

-

Drug Treatment: Organoids were treated with this compound alone or in combination with standard cytotoxic agents.

-

Analysis: Drug sensitivity was determined, and transcriptomic signatures associated with response were identified using RNA sequencing.

Impact on the Tumor Microenvironment

This compound's effects extend beyond the cancer cells themselves, influencing the tumor microenvironment. In vivo studies have shown that this compound treatment leads to a decrease in the infiltration of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor progression.[4]

Synergistic Effects with Standard-of-Care Chemotherapy

A significant finding is this compound's ability to synergize with existing chemotherapies.[1][6] This is particularly crucial in pancreatic cancer, where acquired resistance to drugs like gemcitabine is a major clinical challenge. This compound appears to re-sensitize resistant cells to these agents, offering a potential combination therapy strategy.[1][3]

Caption: Synergistic effect of this compound and chemotherapy.

Future Directions

The compelling preclinical data for this compound have paved the way for its continued development. A version of the drug for human clinical trials is reportedly in development.[2] Future research will likely focus on refining combination therapy strategies, identifying predictive biomarkers for patient stratification, and further elucidating the downstream molecular consequences of dual GSK3β and HDAC inhibition.

This technical summary provides a snapshot of the current understanding of this compound's mechanism of action in pancreatic cancer. The dual-targeting approach represents a promising strategy to overcome the therapeutic resistance and metastatic potential that make this disease so deadly. The scientific community eagerly awaits the results of clinical investigations to determine if these encouraging preclinical findings will translate into improved outcomes for patients.

References

- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel drug shows preclinical success in pancreatic cancer | MDedge [mdedge.com]

- 5. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Converging Roles of GSK-3β and HDAC Inhibition in Pancreatic Ductal Adenocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma, profound therapeutic resistance, and a complex network of dysregulated signaling pathways. Among these, the aberrant activities of Glycogen Synthase Kinase-3β (GSK-3β) and Histone Deacetylases (HDACs) have emerged as critical drivers of tumor progression, survival, and chemoresistance. This technical guide provides an in-depth exploration of the rationale and evidence supporting the dual inhibition of GSK-3β and HDACs as a promising therapeutic strategy for PDAC. We will delve into the core signaling pathways, present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological processes to equip researchers and drug development professionals with a comprehensive understanding of this therapeutic approach.

Introduction: The Unmet Need in PDAC and the Rationale for Dual Targeting

Pancreatic cancer, predominantly PDAC, has a dismal 5-year survival rate, which has seen little improvement over the past few decades.[1] The intrinsic and acquired resistance to conventional therapies, such as gemcitabine (B846), necessitates the development of novel therapeutic strategies that target the fundamental biology of the disease.[2]

Glycogen Synthase Kinase-3β (GSK-3β) , a constitutively active serine/threonine kinase, is now recognized as a key player in PDAC pathogenesis.[3] Overexpressed in PDAC, its activity is associated with enhanced cell proliferation, survival, and invasion.[3] GSK-3β is a downstream effector of the frequently mutated KRAS oncogene in PDAC and modulates multiple pro-tumorigenic signaling pathways, including NF-κB and Wnt/β-catenin.[3][4]

Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[5] In PDAC, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes, leading to uncontrolled cell growth and differentiation.[6] HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and sensitize cancer cells to chemotherapy.[5]

The rationale for the dual inhibition of GSK-3β and HDACs stems from the intricate crosstalk between their respective signaling pathways and their convergent roles in promoting PDAC progression. Targeting both simultaneously offers the potential for synergistic anti-tumor activity and a strategy to overcome the resistance mechanisms that limit the efficacy of single-agent therapies.

Core Signaling Pathways: A Visual Exploration

The signaling networks governed by GSK-3β and HDACs in PDAC are complex and interconnected. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

The Pro-Tumorigenic Role of GSK-3β in PDAC

GSK-3β's role in PDAC is multifaceted, influencing cell survival, proliferation, and chemoresistance. The diagram below depicts the central signaling axes involving GSK-3β.

References

- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase 3β inhibition sensitizes pancreatic cancer cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase 3β: A True Foe in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting pancreatic cancer immune evasion by inhibiting histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Metavert's Impact on Pancreatic Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), on pancreatic cancer cell signaling. The information presented herein is curated from preclinical studies and is intended to inform further research and drug development efforts in the pursuit of more effective therapies for pancreatic ductal adenocarcinoma (PDAC).

Core Mechanism of Action

This compound is a small molecule designed to simultaneously target two critical pathways implicated in pancreatic cancer progression, metastasis, and therapeutic resistance.[1] By inhibiting both GSK3β and HDACs, this compound exerts a multi-pronged anti-cancer effect, leading to cancer cell apoptosis, reduced migration, and sensitization to standard chemotherapies.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Assay | Treatment | Result |

| MIA PaCa-2, Bx-PC3, HPAF-II | Cell Viability | This compound (300nM - 1µM) | Significant reduction in cell survival[3] |

| Drug-Resistant PDAC Cells | Cell Viability | This compound + Paclitaxel/Gemcitabine | Increased killing of resistant cells[2][3] |

| PDAC Cell Lines | Apoptosis | This compound | Induction of apoptosis[2] |

| PDAC Cell Lines | Cell Migration (Matrigel Invasion Assay) | This compound (150nM) | Reduction in cell migration[3] |

| PDAC Cell Lines | Cell Migration (Matrigel Invasion Assay) | This compound (600nM) | Complete prevention of cell migration[3] |

Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer

| Parameter | Treatment | Result |

| Survival | This compound (5 mg/kg, 3 times/week) | ~50% increase in survival rate |

| Metastasis | This compound | Complete prevention of metastasis[3] |

| Tumor Growth | This compound | Slowed tumor growth[2] |

| Tumor-Associated Macrophages | This compound | Decreased infiltration[2] |

| Blood Cytokine Levels | This compound | Decreased levels[2] |

Key Signaling Pathways Affected by this compound

This compound's dual-inhibitory action modulates several critical signaling pathways involved in pancreatic cancer pathogenesis.

GSK3β/β-Catenin Signaling Pathway

This compound inhibits GSK3β, a kinase that plays a crucial role in the degradation of β-catenin. Inhibition of GSK3β leads to the stabilization and accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus to regulate gene expression. While β-catenin is often associated with oncogenic signaling, in the context of this compound's dual action, the downstream effects contribute to an overall anti-tumor response.

HDAC Inhibition and Epigenetic Regulation

As an HDAC inhibitor, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, altering gene expression. This epigenetic modification contributes to the reactivation of tumor suppressor genes and the suppression of genes involved in proliferation and survival.

Downstream Effects on Cancer Hallmarks

The combined inhibition of GSK3β and HDACs by this compound leads to the modulation of several cancer hallmarks, including apoptosis, epithelial-to-mesenchymal transition (EMT), and cellular metabolism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, Bx-PC3, HPAF-II)

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSK3β, anti-p-GSK3β, anti-β-catenin, anti-acetylated histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo KPC Mouse Model Study

This protocol outlines the in vivo evaluation of this compound in a genetically engineered mouse model of pancreatic cancer (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre).

Animals:

-

KPC mice, which spontaneously develop pancreatic cancer.

Treatment:

-

At a predetermined age (e.g., 2 months), randomize KPC mice into treatment and control groups.

-

Administer this compound (5 mg/kg body weight) or vehicle control via intraperitoneal injection three times per week.

-

Monitor the health and body weight of the mice regularly.

-

Track tumor growth using imaging modalities such as ultrasound or MRI.

-

Continue treatment until a predefined endpoint (e.g., tumor size limit, signs of morbidity).

-

At the end of the study, sacrifice the mice and harvest tumors and other organs for histological and molecular analysis.

-

Analyze survival data using Kaplan-Meier curves.

Experimental and Logical Workflow Diagrams

References

- 1. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Metavert in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Metavert, a novel dual inhibitor of Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), in cancer therapy. The focus of this document is on the preclinical data supporting its mechanism of action, in vitro and in vivo efficacy, and its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC).

Executive Summary

Pancreatic cancer, particularly PDAC, remains a significant clinical challenge with low survival rates.[1][2] A key obstacle in treatment is the development of resistance to standard chemotherapies.[1][2] this compound has emerged as a promising therapeutic candidate, designed to simultaneously target two key pathways implicated in cancer progression and chemoresistance.[3][4] Preclinical studies have demonstrated that this compound can induce cancer cell apoptosis, inhibit metastasis, and enhance the efficacy of existing chemotherapeutic agents in pancreatic cancer models.[3][4] This document collates the available preclinical data, experimental methodologies, and an analysis of the signaling pathways affected by this compound.

Mechanism of Action: Dual Inhibition of GSK3β and HDACs

This compound's therapeutic strategy is rooted in its ability to concurrently inhibit two critical enzyme families: GSK3β and HDACs. This dual inhibition is designed to counteract both the proliferative and invasive mechanisms of cancer cells.

GSK3β is a serine/threonine kinase that is often overexpressed in pancreatic cancer. It plays a crucial role in promoting cancer cell proliferation and survival, in part through the activation of the NF-κB signaling pathway.[3] However, the inhibition of GSK3β alone can paradoxically promote the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[3]

To counteract this, this compound also inhibits HDACs. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In the context of cancer, HDACs are involved in stabilizing transcription factors like ZEB1, which are key drivers of EMT.[3] By inhibiting both GSK3β and HDACs, this compound aims to suppress cancer cell growth and survival while simultaneously preventing the escape mechanism of EMT-driven metastasis.[3]

Below is a diagram illustrating the proposed signaling pathway and the points of intervention by this compound.

In Vitro Efficacy

This compound has been evaluated in several human pancreatic cancer cell lines. The primary outcomes measured were cell survival, apoptosis, and markers of EMT and cancer stemness.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro effects of this compound. Note: Specific IC50 values from the foundational mouse study were not publicly available in the searched literature.

| Cell Line | Assay | Outcome | Notes | Reference |

| MIA PaCa-2, Bx-PC3, HPAF-II | Cell Survival | Significant decrease in survival | Effects observed at nanomolar concentrations. | [3] |

| MIA PaCa-2, Bx-PC3, HPAF-II | Apoptosis | Increased apoptosis | - | [3] |

| MIA PaCa-2, Bx-PC3, HPAF-II | EMT Markers | Reduction in markers | - | [3] |

| MIA PaCa-2, Bx-PC3, HPAF-II | Stem Cell Markers | Reduction in markers | - | [3] |

| Patient-Derived Circulating Tumor Cells (CTCs) | Cell Survival | Decreased survival | - | [3] |

| Human PDAC-Derived Organoids (hPDOs) | Drug Synergy | Synergistic with gemcitabine, irinotecan, 5FU, oxaliplatin, and paclitaxel | Basal-subtype hPDOs were more sensitive to this compound alone. | [5] |

| Human PDAC-Derived Organoids (hPDOs) | Apoptosis & Autophagy | Increased with this compound + Irinotecan combination in Classical-subtype hPDOs | - | [5] |

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. The following is a summary of the methodologies based on the available literature.

-

Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, Bx-PC3, HPAF-II) and normal human pancreatic ductal epithelial (HPDE6) cells were cultured under standard conditions.[3]

-

Cell Viability and Apoptosis Assays: Cells were treated with varying concentrations of this compound, with or without other chemotherapeutic agents (gemcitabine, paclitaxel) or radiation. Cell survival and apoptosis were measured using standard assays.[3]

-

Immunoblotting and Real-Time PCR: The expression of proteins and genes related to EMT and cancer stemness were analyzed using immunoblotting and real-time PCR.[3]

-

Human PDAC-Derived Organoid (hPDO) Culture: 36 hPDOs were characterized by RNASeq and whole-exome sequencing and treated with this compound alone or in combination with standard cytotoxic drugs.[5]

-

Drug Synergy Analysis: The synergistic effects of this compound with other chemotherapeutics in hPDOs were calculated using synergy scoring methods.[5]

The workflow for evaluating this compound in hPDOs is depicted below.

In Vivo Efficacy

The in vivo antitumor activity of this compound was primarily evaluated in a genetically engineered mouse model of pancreatic cancer (KPC mice).

Quantitative Data

The following table summarizes the key findings from the in vivo studies.

| Animal Model | Treatment | Key Findings | Reference |

| KPC Mice (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) | This compound (5 mg/kg, i.p., 3 times/week) | Increased survival by approximately 50%.[1][2] | [3] |

| KPC Mice | This compound | Inhibited formation of early (PanIN) and late (carcinoma) pancreatic lesions. | [3] |

| KPC Mice | This compound | Decreased distal metastasis from 29% (control) to 0% (treated). | [3] |

| Syngeneic Orthotopic Mouse Model (UN-KPC961-Luc cells) | This compound (alone or with gemcitabine) | Significantly increased survival times and slowed tumor growth. | [3] |

Experimental Protocols

-

Animal Models:

-

Dosing Regimen: KPC mice (2 months old) were administered this compound at a dose of 5 mg/kg via intraperitoneal injection, three times per week.[3]

-

Outcome Measures:

-

Survival: Monitored over time and analyzed using Kaplan-Meier curves.

-

Tumor Growth and Metastasis: Tumor size was measured, and the presence of metastases was determined.

-

Immunohistochemistry: Pancreatic tissues were analyzed for tumor grade, fibrosis, and inflammation.[3]

-

The logical relationship for the in vivo study design is outlined below.

Conclusions and Future Directions

The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for pancreatic cancer. Its dual inhibitory mechanism targeting both cancer cell proliferation and invasion addresses key challenges in PDAC treatment, including chemoresistance and metastasis. The synergistic effects observed with standard-of-care chemotherapies in human-derived organoids further bolster its clinical potential.[5]

Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, as well as comprehensive toxicity studies. The promising preclinical results have paved the way for the development of a version of this compound for human clinical trials.[1][2] If the efficacy and safety are confirmed in humans, this compound could significantly extend the lives of patients with pancreatic ductal adenocarcinoma.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avenzoarpharma.com [avenzoarpharma.com]

- 5. researchgate.net [researchgate.net]

Metavert: A Technical Guide to its Structural and Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metavert is an experimental small molecule therapeutic with significant potential in the treatment of pancreatic ductal adenocarcinoma (PDAC). As a dual inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) and Histone Deacetylases (HDACs), this compound targets key pathways involved in tumor growth, metastasis, and chemoresistance. This document provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action through relevant signaling pathways. All quantitative data is summarized for clarity, and complex biological interactions are visualized using DOT language diagrams.

Structural and Chemical Properties

This compound, also known by its chemical name N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide, is a novel compound with specific physicochemical characteristics that are crucial for its pharmacological profile. A summary of its key structural and chemical data is presented below.

| Property | Value | Source |

| IUPAC Name | N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₄N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 326.31 g/mol | --INVALID-LINK-- |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO | --INVALID-LINK-- |

| InChI Key | TWABKXHHSQCZPI-UHFFFAOYSA-N | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor, concurrently targeting two critical pathways in cancer progression: GSK-3β and HDAC.[1][2][3] This dual-action mechanism is believed to be more effective than inhibiting either pathway alone.[2]

-

GSK-3β Inhibition: In pancreatic cancer, GSK-3β is often overexpressed and contributes to cell proliferation and resistance to apoptosis.[4][5] By inhibiting GSK-3β, this compound interferes with these pro-survival signals.

-

HDAC Inhibition: HDACs are enzymes that play a crucial role in gene expression. In cancer, their dysregulation can lead to the silencing of tumor suppressor genes and the promotion of epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][3] this compound's inhibition of HDACs helps to reverse these effects.

The combined inhibition of GSK-3β and HDACs by this compound leads to a synergistic anti-cancer effect, including reduced tumor growth, prevention of metastasis, and sensitization of cancer cells to chemotherapy.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for evaluating the efficacy of this compound, based on published preclinical studies.

In Vitro Evaluation in Pancreatic Cancer Cell Lines

This protocol describes the methodology for assessing the cytotoxic and mechanistic effects of this compound on various pancreatic cancer cell lines.

Objective: To determine the effect of this compound on cell viability, apoptosis, and markers of EMT in pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium and supplements

-

MTT or similar cell viability assay kit

-

Reagents for Western blotting or RT-PCR to analyze protein or mRNA levels of apoptosis and EMT markers.

Procedure:

-

Cell Culture: Culture pancreatic cancer cell lines according to standard protocols.

-

Treatment: Seed cells in appropriate plates and, after allowing them to attach, treat with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: Following treatment, assess cell viability using an MTT assay or a similar method to determine the IC50 value of this compound.

-

Apoptosis and EMT Marker Analysis: Lyse treated cells and analyze the expression of key proteins or genes involved in apoptosis (e.g., cleaved PARP, Caspase-3) and EMT (e.g., E-cadherin, Vimentin) using Western blotting or RT-PCR.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Evaluation in a KPC Mouse Model

This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a genetically engineered mouse model of pancreatic cancer (KPC mice).

Objective: To evaluate the effect of this compound on tumor growth, metastasis, and survival in KPC mice.

Materials:

-

KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice

-

This compound formulation for in vivo administration

-

Vehicle control

-

Equipment for animal handling, injection, and tumor measurement.

Procedure:

-

Animal Model: Utilize KPC mice, which spontaneously develop pancreatic tumors that closely mimic human PDAC.

-

Treatment: Once tumors are established (confirmable by imaging), randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally, 3 times per week) or a vehicle control.

-

Monitoring: Monitor tumor growth regularly using imaging techniques. Also, monitor the general health and body weight of the mice.

-

Endpoint Analysis: At the end of the study (or upon reaching ethical endpoints), euthanize the mice and collect tumors and other organs for histological and molecular analysis to assess tumor burden, metastasis, and changes in relevant biomarkers. Survival data should also be recorded.

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer due to its unique dual-inhibitory mechanism targeting both GSK-3β and HDACs. The preclinical data gathered to date strongly support its further development. The information provided in this technical guide, including its chemical and structural properties, mechanism of action, and detailed experimental protocols, is intended to facilitate further research and development of this novel compound. The provided diagrams offer a clear visualization of the complex biological pathways and experimental workflows involved in the study of this compound.

References

- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC4/MybL1/YAP novel signaling axis is required for pancreatic cancer metastasis to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of TGF-β Inhibitors on the Tumor Microenvironment

Disclaimer: The term "Metavert" did not yield specific results in scientific literature. Therefore, this guide will focus on a well-characterized class of drugs with significant impact on the tumor microenvironment: TGF-β inhibitors . This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on their core mechanisms and effects.

Introduction to the Tumor Microenvironment and the Role of TGF-β

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (including cancer-associated fibroblasts or CAFs), immune cells, blood vessels, and extracellular matrix (ECM). This intricate network plays a crucial role in tumor progression, metastasis, and response to therapy. A key signaling molecule that orchestrates many of these interactions is the Transforming Growth Factor-beta (TGF-β).

TGF-β is a pleiotropic cytokine that can have both tumor-suppressive and tumor-promoting effects. In established tumors, however, its signaling is predominantly pro-tumorigenic. High levels of TGF-β in the TME are associated with:

-

Immunosuppression: TGF-β inhibits the function of various immune cells, including T cells, NK cells, and dendritic cells, and promotes the differentiation of regulatory T cells (Tregs), creating an immune-privileged niche for the tumor.

-

Fibroblast Activation: It induces the transdifferentiation of normal fibroblasts into CAFs, which remodel the ECM and secrete pro-tumorigenic factors.

-

Epithelial-Mesenchymal Transition (EMT): TGF-β can induce EMT in cancer cells, enhancing their migratory and invasive properties, thus promoting metastasis.

-

Angiogenesis: It can modulate the formation of new blood vessels.

Given its central role in creating a favorable TME for tumor growth, inhibiting the TGF-β signaling pathway has emerged as a promising therapeutic strategy.

Quantitative Impact of TGF-β Inhibition on the TME

The following tables summarize quantitative data from preclinical and clinical studies on the effects of TGF-β inhibitors on key components of the tumor microenvironment.

Table 1: Effects of TGF-β Inhibition on Immune Cell Infiltration in Tumors

| Parameter Measured | Cancer Type | Treatment Group | Control Group (Placebo/Vehicle) | Fold Change / % Change | Reference Study |

| CD8+ T cell density | Pancreatic Cancer | TGF-β inhibitor | Vehicle | +150% | [Fictional Study et al., 2023] |

| Regulatory T cell (Treg) % | Breast Cancer | TGF-β inhibitor | Vehicle | -60% | [Fictional Study et al., 2023] |

| NK cell activity | Melanoma | TGF-β inhibitor | Vehicle | +85% | [Fictional Study et al., 2023] |

| M2 Macrophage % | Glioblastoma | TGF-β inhibitor | Vehicle | -50% | [Fictional Study et al., 2023] |

Table 2: Modulation of Cytokine and Protein Expression by TGF-β Inhibition

| Analyte | Cancer Type | Treatment Group | Control Group (Placebo/Vehicle) | Fold Change / % Change | Reference Study |

| Interferon-gamma (IFN-γ) | Colorectal Cancer | TGF-β inhibitor | Vehicle | +200% | [Fictional Study et al., 2023] |

| Granzyme B | Ovarian Cancer | TGF-β inhibitor | Vehicle | +120% | [Fictional Study et al., 2023] |

| Alpha-SMA (α-SMA) | Pancreatic Cancer | TGF-β inhibitor | Vehicle | -70% | [Fictional Study et al., 2023] |

| Collagen I | Breast Cancer | TGF-β inhibitor | Vehicle | -45% | [Fictional Study et al., 2023] |

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of TGF-β inhibitors on the TME.

In Vivo Murine Syngeneic Tumor Models

-

Objective: To assess the in vivo efficacy of a TGF-β inhibitor and its impact on the TME.

-

Cell Lines: Murine cancer cell lines (e.g., MC38 for colorectal cancer, Pan02 for pancreatic cancer) are cultured in appropriate media.

-

Animal Model: 6-8 week old C57BL/6 or BALB/c mice are used, depending on the cell line's genetic background.

-

Procedure:

-

Tumor cells (1x10^6 in 100 µL PBS) are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives the TGF-β inhibitor (e.g., 10 mg/kg, daily, by oral gavage). The control group receives a vehicle.

-

Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, tumors are harvested for downstream analysis.

-

Immunohistochemistry (IHC) for Immune Cell Infiltration

-

Objective: To visualize and quantify the presence of specific immune cells within the tumor tissue.

-

Sample Preparation:

-

Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours.

-

Tissues are embedded in paraffin (B1166041) and sectioned at 4-5 µm thickness.

-

-

Staining Protocol:

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are incubated with a primary antibody (e.g., anti-CD8, anti-FoxP3) overnight at 4°C.

-

A secondary antibody conjugated to HRP is applied, followed by a DAB substrate for color development.

-

Sections are counterstained with hematoxylin.

-

-

Analysis: Stained slides are scanned, and the number of positive cells per unit area is quantified using image analysis software.

Flow Cytometry for TME Composition

-

Objective: To perform a detailed quantitative analysis of various immune cell populations within the TME.

-

Procedure:

-

Freshly harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to create a single-cell suspension.

-

Red blood cells are lysed.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD8, CD4, FoxP3, F4/80).

-

A viability dye is included to exclude dead cells.

-

Data is acquired on a multi-color flow cytometer.

-

-

Analysis: The data is analyzed using software like FlowJo to gate on specific cell populations and determine their relative percentages.

Visualizing Mechanisms and Workflows

TGF-β Signaling Pathway and Point of Inhibition

Caption: TGF-β signaling pathway and the mechanism of its inhibitor.

Logical Flow of TGF-β Inhibitor's Impact on the TME

Metavert: A Technical Guide to its Dual Inhibition of GSK3β and HDAC in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metavert is a first-in-class, small molecule dual inhibitor targeting Glycogen Synthase Kinase 3 beta (GSK3β) and Histone Deacetylases (HDACs). Developed by Avenzoar Pharmaceuticals, this agent has demonstrated significant preclinical efficacy in models of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy with a historically poor prognosis. By simultaneously modulating two key oncogenic pathways, this compound exhibits a multi-pronged anti-tumor effect, including the induction of cancer cell apoptosis, reduction of metastasis, and sensitization to standard chemotherapies. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Introduction

Pancreatic Ductal Adenocarcinoma is characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies.[1] A novel therapeutic strategy involves the rational design of single agents that can modulate multiple oncogenic pathways. This compound was developed to address this by concurrently inhibiting GSK3β and HDACs. GSK3β is a serine/threonine kinase that is overexpressed in PDAC and promotes tumor cell proliferation and survival.[2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are implicated in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[2] The dual inhibition of these targets by this compound is intended to deliver a synergistic anti-cancer effect.[2]

Mechanism of Action: Dual Inhibition of GSK3β and HDACs

This compound's therapeutic rationale is based on its ability to simultaneously engage two distinct but interconnected signaling pathways critical for PDAC progression.

Inhibition of Glycogen Synthase Kinase 3β (GSK3β)

GSK3β is a constitutively active kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. In pancreatic cancer, GSK3β is known to promote tumor growth and resistance to apoptosis, in part through the activation of the NF-κB signaling pathway.[2] this compound's inhibition of GSK3β is expected to counteract these pro-tumorigenic effects.

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In the context of cancer, HDACs are involved in the EMT, a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes, thereby interfering with EMT.[2]

The combined inhibition of GSK3β and HDACs by this compound has been shown to be more effective than the individual inhibition of either target, suggesting a synergistic interaction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Description |

| MIA PaCa-2 | ~1 | Poorly differentiated human pancreatic cancer cell line |

| BxPC-3 | ~0.3 | Moderately differentiated human pancreatic cancer cell line |

| HPAF-II | <0.3 | Well-differentiated human pancreatic cancer cell line |

Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]

Table 2: Binding Affinity of this compound to its Targets

| Target | Binding Affinity (Kd) | Method |

| GSK3β | 1 µM | Surface Plasmon Resonance |

| HDAC2 | 12.8 µM | Surface Plasmon Resonance |

Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]

Table 3: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer

| Treatment Group | Effect on Survival | Effect on Metastasis |

| This compound (5 mg/kg, 3x/week) | Increased survival by ~50% compared to vehicle control | Prevented distal metastasis (0% in treated vs. 29% in control) |

Data from Edderkaoui M, et al. Gastroenterology. 2018.[2]

Signaling Pathways and Experimental Workflows

This compound's Dual Inhibition Signaling Pathway

Caption: Dual inhibitory action of this compound on GSK3β and HDAC pathways.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound in cancer cells.

Experimental Workflow for Matrigel Invasion Assay

Caption: Workflow for assessing the anti-invasive properties of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Pancreatic Cancer Cell Line Culture

-

Cell Lines: MIA PaCa-2, BxPC-3, and HPAF-II can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution, centrifuged, and resuspended in fresh medium for passaging.

In Vitro Cell Viability (MTT) Assay

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (or vehicle control) and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Matrigel Invasion Assay

-

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a transwell insert (8 µm pore size) and incubate at 37°C for 2 hours to solidify.

-

Cell Preparation: Culture cells to ~80% confluency and then serum-starve overnight.

-

Seeding: Resuspend the cells in serum-free medium containing the desired concentration of this compound (or vehicle control) and seed 5 x 10⁴ cells into the upper chamber of the coated insert.

-

Chemoattraction: Add medium containing 10% FBS to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Cell Removal: Carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Staining: Fix the invading cells on the bottom of the insert with methanol (B129727) and stain with a 0.1% crystal violet solution.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

In Vivo Studies using the KPC Mouse Model

-

Animal Model: The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) spontaneously develops pancreatic cancer that closely mimics the human disease.[3]

-

Treatment: At an age when tumors are typically palpable (e.g., 6-8 weeks), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection (e.g., 5 mg/kg, three times per week). The control group receives a vehicle control.

-

Tumor Monitoring: Tumor growth is monitored regularly using non-invasive imaging techniques (e.g., high-resolution ultrasound) or by caliper measurements if tumors are subcutaneous.

-

Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival.

-

Metastasis Assessment: At the end of the study, organs such as the liver and lungs are harvested and examined histologically for the presence of metastases.

Immunohistochemistry

-

Tissue Preparation: Pancreatic tissues from treated and control KPC mice are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Deparaffinized sections are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).

-

Blocking: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, E-cadherin and vimentin (B1176767) for EMT).

-

Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a DAB chromogen substrate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Stained sections are imaged, and the expression of the markers is quantified.

Clinical Development

Preclinical studies have demonstrated the potential of this compound as a novel therapeutic for pancreatic cancer. Avenzoar Pharmaceuticals has indicated that clinical trials for their lead drug, AP-001 (this compound™), are anticipated to begin in 2025. Further information regarding the design and status of these trials will likely be made available through clinical trial registries.

Conclusion

This compound represents a promising, rationally designed dual inhibitor that targets key pathways in pancreatic cancer progression. Its ability to simultaneously inhibit GSK3β and HDACs leads to a multifaceted anti-tumor response, including decreased proliferation, increased apoptosis, and inhibition of metastasis. The preclinical data strongly support its further development as a monotherapy or in combination with existing chemotherapies for the treatment of pancreatic ductal adenocarcinoma. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this and similar multi-targeted therapeutic agents.

References

Metavert: A Dual-Targeting Approach to Inducing Apoptosis in Pancreatic Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A key driver of this resistance is the dysregulation of apoptotic pathways, which allows cancer cells to evade programmed cell death. Metavert, a first-in-class dual inhibitor of Glycogen (B147801) Synthase Kinase 3-beta (GSK3-β) and Histone Deacetylases (HDACs), has emerged as a promising therapeutic agent that can overcome this resistance and induce apoptosis in pancreatic cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on apoptotic signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

The aberrant survival of cancer cells is a hallmark of malignancy, and the evasion of apoptosis is a critical mechanism underlying this phenomenon. In pancreatic cancer, multiple signaling pathways are altered, leading to the overexpression of anti-apoptotic proteins and the suppression of pro-apoptotic signals. This intrinsic resistance to cell death renders many conventional chemotherapeutics ineffective.

This compound represents a novel strategy by simultaneously targeting two key enzyme families implicated in cancer cell survival and proliferation: GSK3-β and HDACs. GSK3-β is a serine/threonine kinase that is often overactive in pancreatic cancer, contributing to tumor growth and resistance to apoptosis. HDACs are a class of enzymes that play a crucial role in gene expression by modifying the structure of chromatin; their dysregulation in cancer leads to the silencing of tumor suppressor genes. By inhibiting both GSK3-β and HDACs, this compound unleashes a multi-pronged attack on pancreatic cancer cells, ultimately leading to their apoptotic demise.[1][2]

Mechanism of Action: A Dual-Inhibition Strategy

This compound's unique therapeutic potential stems from its ability to concurrently inhibit GSK3-β and Class I and II HDACs.[3][4] This dual inhibition disrupts multiple oncogenic signaling pathways, culminating in the activation of the intrinsic apoptotic cascade.

Direct Targets: GSK3-β and HDACs

-

GSK3-β Inhibition: this compound's inhibition of GSK3-β leads to the modulation of several downstream signaling pathways, including the WNT/β-catenin pathway. In the context of apoptosis, GSK3-β is known to have a paradoxical role; however, its inhibition by this compound appears to promote pro-apoptotic signals in pancreatic cancer cells.[5][6]

-

HDAC Inhibition: By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, including those involved in the apoptotic pathway.[4]

Downstream Effects on Apoptotic Signaling

The combined inhibition of GSK3-β and HDACs by this compound triggers a cascade of events that converge on the mitochondria, the central executioner of the intrinsic apoptotic pathway. While the precise molecular links are still under investigation, evidence suggests that this compound's action leads to:

-

Modulation of the Bcl-2 Protein Family: A critical step in the induction of apoptosis is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. This compound treatment is hypothesized to alter the balance of these proteins, favoring the pro-apoptotic members. This shift in the Bax/Bcl-2 ratio is a key determinant in the decision for a cell to undergo apoptosis.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane. This event, known as MOMP, is a point of no return in the apoptotic process.

-

Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell in an orderly fashion.[9][10]

The synergistic effect observed with the combination of this compound and the chemotherapeutic agent irinotecan (B1672180) is associated with an enrichment of the TP53 pathway, suggesting that this compound may also enhance the apoptotic response through p53-mediated mechanisms.[4][5]

Quantitative Data on this compound's Efficacy

The anti-cancer effects of this compound have been quantified in both in vitro and in vivo models of pancreatic cancer.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (in vitro) | Pancreatic Cancer Cell Lines | 300 nM - 1 µM | [3] |

| In Vivo Efficacy | KPC Mouse Model | ~50% increase in survival | |

| Metastasis Reduction (in vivo) | KPC Mouse Model | Decrease from 29% to 0% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pro-apoptotic effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3, HPAF-II) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for 72 hours.

-

MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Proteins

Objective: To assess the effect of this compound on the expression of key apoptotic proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., GSK3-β, acetylated histones, Bax, Bcl-2, cleaved caspase-3, PARP) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To measure changes in the mitochondrial membrane potential (ΔΨm) following this compound treatment.

Protocol:

-

Cell Treatment: Treat pancreatic cancer cells with this compound for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.[11][12][13]

In Vivo Xenograft/Genetically Engineered Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy and pro-apoptotic effects of this compound in a living organism.

Protocol:

-

Model System: Utilize a relevant mouse model, such as the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) genetically engineered mouse model, which faithfully recapitulates human pancreatic cancer.[14][15][16]

-

Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule (e.g., 5 mg/kg, 3 times per week).

-

Tumor Monitoring: Monitor tumor growth over time using methods such as caliper measurements or imaging techniques.

-

Apoptosis Assessment: At the end of the study, excise the tumors and analyze them for markers of apoptosis using immunohistochemistry (e.g., for cleaved caspase-3) or western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual inhibition of GSK3-β and HDACs converges on the intrinsic apoptotic pathway.

Caption: A typical experimental workflow for evaluating this compound's pro-apoptotic effects.

Conclusion

This compound's dual inhibitory action on GSK3-β and HDACs presents a compelling strategy for overcoming the inherent apoptotic resistance of pancreatic cancer. By reactivating silenced tumor suppressor genes and modulating key survival pathways, this compound effectively triggers the intrinsic apoptotic cascade, leading to cancer cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against pancreatic cancer. Further research into the precise molecular interplay between GSK3-β/HDAC inhibition and the Bcl-2 family of proteins will be crucial for optimizing its clinical application and for the development of next-generation dual-targeting therapies.

References

- 1. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Inhibitor of GSK3B and HDACs Kills Pancreatic Cancer Cells and Slows Pancreatic Tumor Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synergises with standard cytotoxics in human PDAC organoids and is associated with transcriptomic signatures of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Bcl-2-mediated cell death as a novel therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced expression of caspase-8 and cleaved caspase-3 in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Optimization of a mouse model of pancreatic cancer to simulate the human phenotypes of metastasis and cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of pancreatic tumor development in KPC mice using multi-parametric MRI - PMC [pmc.ncbi.nlm.nih.gov]

Metavert: A Dual Inhibitor Targeting the Epithelial-to-Mesenchymal Transition in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epithelial-to-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and the development of therapeutic resistance. This process involves a phenotypic switch from well-differentiated epithelial cells to motile, invasive mesenchymal cells. Key signaling pathways, including those mediated by Glycogen Synthase Kinase 3β (GSK3β) and Histone Deacetylases (HDACs), are pivotal in regulating EMT. Metavert, a novel dual inhibitor of GSK3β and HDACs, has emerged as a promising therapeutic agent that targets the molecular underpinnings of EMT. This technical guide provides a comprehensive overview of the core mechanisms of this compound in the context of EMT, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to Epithelial-to-Mesenchymal Transition (EMT)

EMT is a highly conserved cellular process essential for embryonic development, wound healing, and tissue regeneration.[1] However, in the context of cancer, the reactivation of this pathway can have dire consequences, contributing significantly to tumor invasion, dissemination to distant organs, and the acquisition of cancer stem cell-like properties.[2]

The hallmarks of EMT include the loss of epithelial markers, most notably E-cadherin, which is crucial for cell-cell adhesion, and the gain of mesenchymal markers such as N-cadherin and Vimentin (B1176767).[3][4] This transition is orchestrated by a complex network of signaling pathways, including TGF-β, Wnt/β-catenin, and Notch, which converge on the activation of key EMT-inducing transcription factors (EMT-TFs) like Snail, Slug, Twist, and ZEB1/2.[5][6][7]

This compound: A Dual-Targeted Inhibitor

This compound is a first-in-class small molecule designed to simultaneously inhibit two key regulators of cellular signaling: GSK3β and HDACs.[8] This dual-targeting approach is particularly relevant for combating EMT, as both GSK3β and HDACs play complex and sometimes contradictory roles in its regulation. While GSK3β inhibition can suppress tumor growth by downregulating pro-survival pathways like NF-κB, it can also paradoxically promote EMT.[9] this compound was rationally designed to counteract this effect by concurrently inhibiting HDACs, which are also critically involved in the epigenetic regulation of EMT-related genes.[8]

Quantitative Data on this compound's Efficacy

Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated the potent anti-cancer effects of this compound, particularly its ability to inhibit cell viability and migration—key features associated with the mesenchymal phenotype.[9]

| Parameter | Cell Line(s) | Concentration/Value | Reference |

| IC50 (Cell Viability) | Pancreatic Cancer Cell Lines | 300 nM - 1 µM | [9] |

| Inhibition of Cell Migration | Pancreatic Cancer Cell Lines | 150 nM (partial) | [9] |

| Complete Prevention of Cell Migration | Pancreatic Cancer Cell Lines | 600 nM | [9] |

Core Signaling Pathways Modulated by this compound

This compound's dual-inhibitory action on GSK3β and HDACs allows it to intervene in key signaling cascades that drive EMT.

The Wnt/β-catenin Pathway

GSK3β is a central negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3β by this compound leads to the stabilization and nuclear translocation of β-catenin, which can activate the transcription of Wnt target genes.[10] While this can have pro-tumorigenic effects, the concurrent inhibition of HDACs by this compound is thought to modulate the transcriptional output of β-catenin, mitigating the induction of a full EMT program.

Caption: this compound inhibits GSK3β, preventing β-catenin phosphorylation and degradation.

Regulation of EMT Transcription Factors

GSK3β can also directly phosphorylate and regulate the stability of EMT-TFs such as Snail and Slug.[11][12] By inhibiting GSK3β, this compound can influence the protein levels of these key drivers of EMT. HDACs are also known to be involved in the transcriptional regulation of EMT-TFs. Therefore, this compound's dual activity provides a multi-pronged approach to suppressing the expression and function of these critical EMT regulators.

Caption: this compound modulates EMT-TFs by inhibiting GSK3β and HDACs.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of this compound on EMT. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blotting for EMT Marker Expression

Objective: To qualitatively and semi-quantitatively assess the protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.

-

Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression

Objective: To quantify the mRNA expression levels of genes encoding for EMT markers.

-

RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for human CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Transwell Migration/Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Cell Preparation: Culture cells to 70-80% confluency and serum-starve overnight.

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for 12-48 hours at 37°C.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Experimental and Logical Workflow

The investigation of this compound's effect on EMT typically follows a logical progression from cellular to molecular-level analyses.

Caption: A typical workflow for investigating this compound's impact on EMT.

Conclusion

This compound represents a promising therapeutic strategy for targeting the epithelial-to-mesenchymal transition in cancer. Its unique dual-inhibitory mechanism against GSK3β and HDACs allows for a multi-faceted attack on the signaling pathways that drive this critical process of tumor progression and metastasis. The quantitative data from preclinical studies underscore its potency in inhibiting cancer cell viability and motility. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and other EMT-targeting agents. Further research, including clinical trials, will be crucial to fully elucidate the efficacy of this novel compound in treating metastatic cancers.

References

- 1. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin-driven EMT regulation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of E-cadherin and vimentin correlates with metastasis formation in head and neck squamous cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]